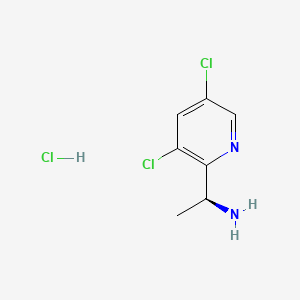
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms attached to the pyridine ring and an amine group attached to the ethan-1-amine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine as the starting material.
Reaction with Ethylamine: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the intermediate product.
Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxides.
Reduction: Can produce reduced pyridine derivatives.
Substitution: Results in substituted pyridine compounds.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(3,5-Difluoropyridin-2-yl)ethan-1-amine hydrochloride
- (S)-1-(3,5-Dibromopyridin-2-yl)ethan-1-amine hydrochloride
- (S)-1-(3,5-Dimethylpyridin-2-yl)ethan-1-amine hydrochloride
Uniqueness
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and interaction with biological targets compared to its fluorine, bromine, or methyl-substituted analogs.
Propiedades
Fórmula molecular |
C7H9Cl3N2 |
|---|---|
Peso molecular |
227.5 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-dichloropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m0./s1 |
Clave InChI |
ZZUAAUFEKQCDRS-WCCKRBBISA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=N1)Cl)Cl)N.Cl |
SMILES canónico |
CC(C1=C(C=C(C=N1)Cl)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


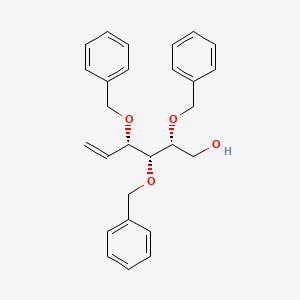
![(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid](/img/structure/B15329720.png)
![7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15329728.png)

![N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15329738.png)
![tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15329744.png)
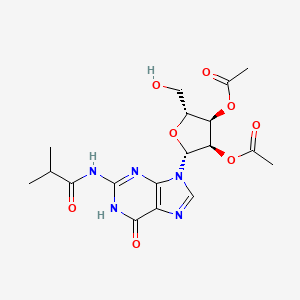

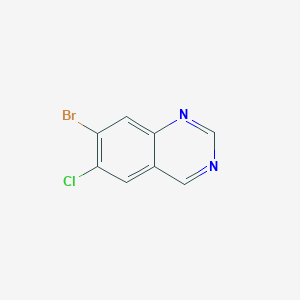

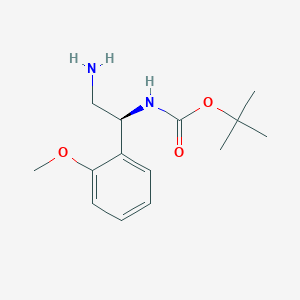
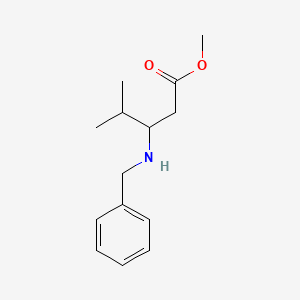

![(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine](/img/structure/B15329798.png)
